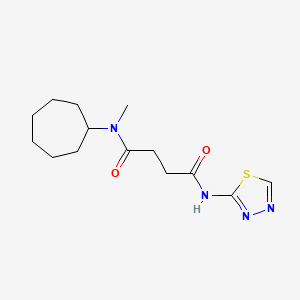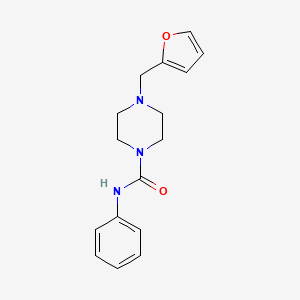![molecular formula C22H22N2O3 B5464975 N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5464975.png)
N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1-benzofuran-2-carboxamide, commonly known as OPB-9195, is a synthetic compound that has been widely studied for its potential therapeutic applications. OPB-9195 belongs to the class of benzofuran derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Aplicaciones Científicas De Investigación
OPB-9195 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
OPB-9195 has also been shown to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It has been studied in various cancer types such as breast cancer, lung cancer, and prostate cancer. OPB-9195 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of OPB-9195 is not fully understood, but it is believed to act by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune response. OPB-9195 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of pro-inflammatory cytokine production and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. OPB-9195 has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPB-9195 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a potential candidate for further research. However, there are also some limitations to using OPB-9195 in lab experiments. It may have off-target effects that need to be carefully considered. The optimal dosage and administration route for OPB-9195 in vivo need to be determined.
Direcciones Futuras
There are several future directions for the research of OPB-9195. One potential direction is to study its potential therapeutic applications in other diseases such as autoimmune diseases and cardiovascular diseases. Another direction is to study its mechanism of action in more detail and identify its molecular targets. The development of more potent and selective analogs of OPB-9195 may also be a future direction for research. Finally, the optimization of the dosage and administration route of OPB-9195 in vivo needs to be further investigated.
Conclusion:
In conclusion, OPB-9195 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties. The synthesis method has been optimized to obtain high yields and purity of the compound. The mechanism of action of OPB-9195 is believed to act by inhibiting the NF-κB signaling pathway. OPB-9195 has several advantages for lab experiments, but also has some limitations that need to be carefully considered. There are several future directions for the research of OPB-9195, which may lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of OPB-9195 involves the reaction of 4-(3-aminopropyl)phenylboronic acid with 2-bromo-1-(1-pyrrolidinyl)ethanone in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-hydroxybenzofuran-3-carboxylic acid to yield OPB-9195. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propiedades
IUPAC Name |
N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(24-13-3-4-14-24)12-9-16-7-10-18(11-8-16)23-22(26)20-15-17-5-1-2-6-19(17)27-20/h1-2,5-8,10-11,15H,3-4,9,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZMRRDHRQRTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}quinoline](/img/structure/B5464894.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B5464898.png)
![4-({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B5464904.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(7-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5464923.png)
![N-{3-hydroxy-4-[(2-methylbenzoyl)amino]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5464930.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5464934.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B5464936.png)
![6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5464939.png)
![6-[(diethylamino)methyl]-N-(1-phenylcyclopropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5464943.png)
![N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}dipropanamide](/img/structure/B5464951.png)
![4-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5464956.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B5464968.png)

